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S-1 and capecitabine are both oral fluoropyrimidine-based chemotherapeutic agents that have

become integral in the treatment of various solid tumors, particularly in gastrointestinal cancers.

Both serve as convenient oral alternatives to intravenous 5-fluorouracil (5-FU), offering

comparable efficacy. However, their distinct pharmacological compositions lead to different

activation pathways and, consequently, unique safety and tolerability profiles. This guide

provides a detailed, data-driven comparison of S-1 and capecitabine to inform research and

clinical development.

Mechanism of Action: Two Pathways to 5-FU
While both drugs ultimately exert their cytotoxic effects through the action of 5-FU, their

metabolic activation pathways are fundamentally different.

S-1 (Tegafur/Gimeracil/Oteracil): S-1 is a combination product of three distinct components.

Tegafur is a prodrug that is gradually converted to 5-FU in the body.[1] Gimeracil enhances

the efficacy of 5-FU by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the

primary enzyme responsible for 5-FU degradation.[2][3] This inhibition leads to sustained

and higher concentrations of 5-FU in the plasma and tumor tissue. The third component,

oteracil, is primarily active in the gastrointestinal tract, where it inhibits the enzyme orotate

phosphoribosyltransferase (OPRT), reducing the local phosphorylation of 5-FU and thereby

mitigating gastrointestinal toxicities like diarrhea and mucositis.[1][2]
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Capecitabine: Capecitabine is a prodrug that undergoes a three-step enzymatic conversion

to 5-FU.[1] The final, critical step is the conversion of an intermediate metabolite, 5'-deoxy-5-

fluorouridine (5'-DFUR), into 5-FU by the enzyme thymidine phosphorylase (TP).[4][5]

Thymidine phosphorylase is found in higher concentrations in tumor tissues compared to

normal tissues, which is thought to lead to a more tumor-selective generation of 5-FU.[4]
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Caption: Metabolic activation pathways of S-1 and Capecitabine.

Quantitative Data: Efficacy
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Multiple meta-analyses and randomized controlled trials have compared the efficacy of S-1 and

capecitabine, primarily in metastatic colorectal cancer (mCRC) and advanced gastric cancer

(AGC). The general consensus is that both agents demonstrate comparable efficacy in terms of

key survival and response endpoints.

Table 1: Summary of Efficacy in Metastatic Colorectal Cancer (mCRC)

Study / Meta-
analysis

Key Efficacy
Endpoints

Results (S-1 vs.
Capecitabine)

Citation

Meta-analysis (Liu
et al., 2019)

ORR, DCR, PFS,
OS

No statistical
difference in ORR,
DCR, PFS, or OS.

[6]

SALTO Study

(Kwakman et al.,

2017)

Median PFS

8.39 months vs. 8.19

months (HR 0.97,

p=0.93)

[7][8]

Meta-analysis (Abdel-

Rahman, 2025)
ORR, DCR

Trend towards higher

ORR with S-1 (RR

1.14, p=0.07); No

difference in DCR.

[9]

| Real-world study (Li et al., 2019) | 2-year OS Rate | 61.91% vs. 62.85% (p=0.9954) |[10] |

Table 2: Summary of Efficacy in Advanced Gastric Cancer (AGC)
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Study / Meta-
analysis

Key Efficacy
Endpoints

Results (S-1 vs.
Capecitabine)

Citation

Meta-analysis
(Feng et al., 2019)

ORR, PFS, OS

No significant
difference in ORR,
6/12/18-month PFS,
or 1/2/3-year OS.

[2]

Meta-analysis (Chen

et al., 2014)
1-year Survival, ORR

No significant

difference. 1-year

survival OR 0.80;

ORR 0.94.

[11][12]

Meta-analysis (Ye et

al., 2018)

ORR, 1-year PFS, 1-

year OS

Capecitabine had a

better ORR (RR 0.85,

p=0.043); No

difference in 1-year

OS or PFS.

[13]

| Retrospective Study (Kim et al., 2018) | 3-year DFS, 3-year OS | In stage III GC, S-1 had

higher (not statistically significant) 3-year DFS (66.6% vs 59.1%) and OS (75.6% vs 69.6%)

compared to XELOX. |[14] |

Quantitative Data: Safety and Tolerability
The most significant differences between S-1 and capecitabine emerge in their safety profiles.

The choice between the two agents is often driven by the need to mitigate specific toxicities.

The most consistently reported difference is the incidence of Hand-Foot Syndrome (HFS),

which is substantially lower with S-1.

Table 3: Comparative Adverse Event Profile (Pooled Data from Meta-Analyses)
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Adverse Event S-1 Regimens
Capecitabine
Regimens

Key Finding Citations

Hand-Foot

Syndrome (Any

Grade)

Lower
Incidence

Higher
Incidence (RR
~3.41)

S-1 has a
significantly
lower risk of
HFS.

[2][6][8]

Hand-Foot

Syndrome

(Grade ≥3)

Lower Incidence
Higher Incidence

(RR ~4.74)

The risk of

severe, function-

limiting HFS is

markedly lower

with S-1.

[2][6][7]

Diarrhea (Any

Grade)
Higher Incidence Lower Incidence

S-1 is associated

with a higher

incidence of any-

grade diarrhea.

[6]

Neutropenia

(Grade ≥3)
Lower Incidence

Higher Incidence

(RR ~1.62)

Some studies

show a higher

risk of severe

neutropenia with

capecitabine-

based regimens.

[2][13]

Stomatitis /

Mucositis
Higher Incidence Lower Incidence

Some evidence

suggests a

higher incidence

of stomatitis with

S-1.

[9][15]

Anemia Similar Incidence Similar Incidence

No significant

difference

observed.

[6][15]

| Thrombocytopenia | Similar Incidence | Similar Incidence | No significant difference observed.

|[6][11] |
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Note: Risk Ratios (RR) and specific incidences can vary between studies and patient

populations. The values presented are illustrative of the general findings.

Experimental Protocols: The SALTO Study
The SALTO study (NCT01918852) provides an excellent example of a robust, randomized

phase 3 trial designed to directly compare S-1 and capecitabine, with a primary focus on safety.

[7][8]

Study Design: A randomized, open-label, multicenter, phase 3 non-inferiority trial.

Patient Population: Previously untreated patients with metastatic colorectal cancer (mCRC);

WHO performance status 0-2.

Intervention Arms:

Arm A (Capecitabine): Capecitabine administered at 1250 mg/m² for patients <70 years or

1000 mg/m² for patients ≥70 years, taken twice daily on days 1-14 of a 21-day cycle.[7]

Arm B (S-1): S-1 administered at 30 mg/m² taken twice daily on days 1-14 of a 21-day

cycle.[7]

Optional bevacizumab could be added to either arm.

Primary Endpoint: Incidence of Hand-Foot Syndrome (HFS) of any grade.

Secondary Endpoints: Incidence of grade 3 HFS, other toxicities, progression-free survival

(PFS), overall survival (OS), and response rate (RR).[7]

Assessments: Tumor response was assessed every 9 weeks. Adverse events were graded

according to the National Cancer Institute Common Terminology Criteria for Adverse Events

(NCI-CTCAE).
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SALTO Trial Workflow Example
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Caption: A simplified workflow of a head-to-head clinical trial.
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Conclusion
S-1 and capecitabine demonstrate comparable efficacy in the treatment of advanced

gastrointestinal cancers, offering similar overall survival and response rates.[2][6] The primary

distinction lies in their safety profiles. S-1 provides a significant advantage by drastically

reducing the incidence and severity of Hand-Foot Syndrome, a common and often debilitating

side effect of capecitabine.[8] This benefit may come with a higher incidence of other toxicities,

such as diarrhea or stomatitis, although severe occurrences are generally manageable.[6][9]

For drug development professionals and researchers, the choice between S-1 and

capecitabine can be guided by the specific clinical context. S-1 may be a preferable option for

patients where HFS is a major concern or for those who have previously experienced

capecitabine-induced HFS.[9] Conversely, in patients with a predisposition to diarrhea or

mucositis, capecitabine might be considered. This head-to-head comparison underscores the

importance of personalized medicine, where a nuanced understanding of drug pharmacology

can lead to optimized treatment strategies that balance efficacy with patient quality of life.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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